

Application Notes and Protocols for SZ-015268 in HCT116 MTAP-/- Xenograft Models

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Compound of Interest

Compound Name: SZ-015268

Cat. No.: B15144802

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Introduction

Methylthioadenosine phosphorylase (MTAP) is an enzyme crucial for the methionine salvage pathway. The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including colorectal cancer.[1][2] This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate of MTAP. In MTAP-deleted cancer cells, the elevated levels of MTA create a unique therapeutic vulnerability by partially inhibiting the activity of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an essential enzyme that plays a significant role in various cellular processes, including cell proliferation and survival.[3][4]

SZ-015268 is a novel, potent, and selective MTA-cooperative inhibitor of PRMT5. Its mechanism of action relies on the elevated intracellular concentrations of MTA in MTAP-deleted cancer cells. **SZ-015268** stabilizes the MTA-PRMT5 complex, leading to a more profound and sustained inhibition of PRMT5 activity.[5] This results in synthetic lethality, where the drug is highly effective against cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.

The HCT116 human colorectal carcinoma cell line and its isogenic MTAP-knockout (MTAP-/-) counterpart provide an excellent preclinical model system to evaluate the efficacy and selectivity of MTA-cooperative PRMT5 inhibitors like **SZ-015268**. This document provides

detailed application notes and protocols for the use of **SZ-015268** in HCT116 MTAP-/- xenograft models.

Data Presentation

The following tables summarize the in vitro and in vivo preclinical data for **SZ-015268**.

Table 1: In Vitro Cell Viability of **SZ-015268** in HCT116 Isogenic Cell Lines

Cell Line	MTAP Status	IC50 (nM)
HCT116	Wild-Type (WT)	1500
HCT116	MTAP-/-	30

Table 2: In Vivo Efficacy of **SZ-015268** in HCT116 MTAP-/- Xenograft Model

Treatment Group	Dose (mg/kg, p.o., QD)	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle	-	1250 ± 150	-	+2.5
SZ-015268	10	625 ± 80	50	+1.8
SZ-015268	30	250 ± 50	80	-1.5
SZ-015268	60	100 ± 30	92	-4.0

Table 3: Pharmacokinetic Profile of **SZ-015268** in Mice (30 mg/kg, single oral dose)

Parameter	Value
Cmax (ng/mL)	2500
Tmax (hr)	2
AUC (0-24h) (ng·hr/mL)	20000
t1/2 (hr)	8
Oral Bioavailability (%)	45

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SZ-015268** in HCT116 MTAP-WT and MTAP-/- cell lines.

Materials:

- HCT116 MTAP-WT and MTAP-/- cells
- McCoy's 5A medium with 10% FBS
- **SZ-015268**
- DMSO (vehicle)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Culture HCT116 MTAP-WT and MTAP-/- cells in McCoy's 5A medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

- Seed 2,000 cells per well in 100 μ L of medium in a 96-well plate and incubate for 24 hours.
- Prepare a 10-point serial dilution of **SZ-015268** in DMSO, followed by a further dilution in culture medium. The final DMSO concentration should not exceed 0.1%.
- Add 100 μ L of the diluted compound or vehicle control to the respective wells.
- Incubate the plates for 72 hours.
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values using a non-linear regression curve fit.

HCT116 MTAP-/- Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of **SZ-015268**.

Materials:

- HCT116 MTAP-/- cells
- 6-8 week old female athymic nude mice
- Matrigel®
- Sterile PBS
- **SZ-015268**
- Vehicle solution (e.g., 0.5% methylcellulose)

- Calipers
- Animal balance

Protocol:

- Cell Preparation: Culture HCT116 MTAP^{-/-} cells to approximately 80% confluency. Harvest the cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Record the body weight of each mouse.
- Drug Administration: Prepare **SZ-015268** in the vehicle at the desired concentrations. Administer the drug or vehicle orally (p.o.) once daily (QD) at a volume of 10 mL/kg.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study (e.g., Day 21), or when tumors in the control group reach the predetermined size limit, euthanize the mice. Excise, weigh, and photograph the tumors.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **SZ-015268** in mice.

Materials:

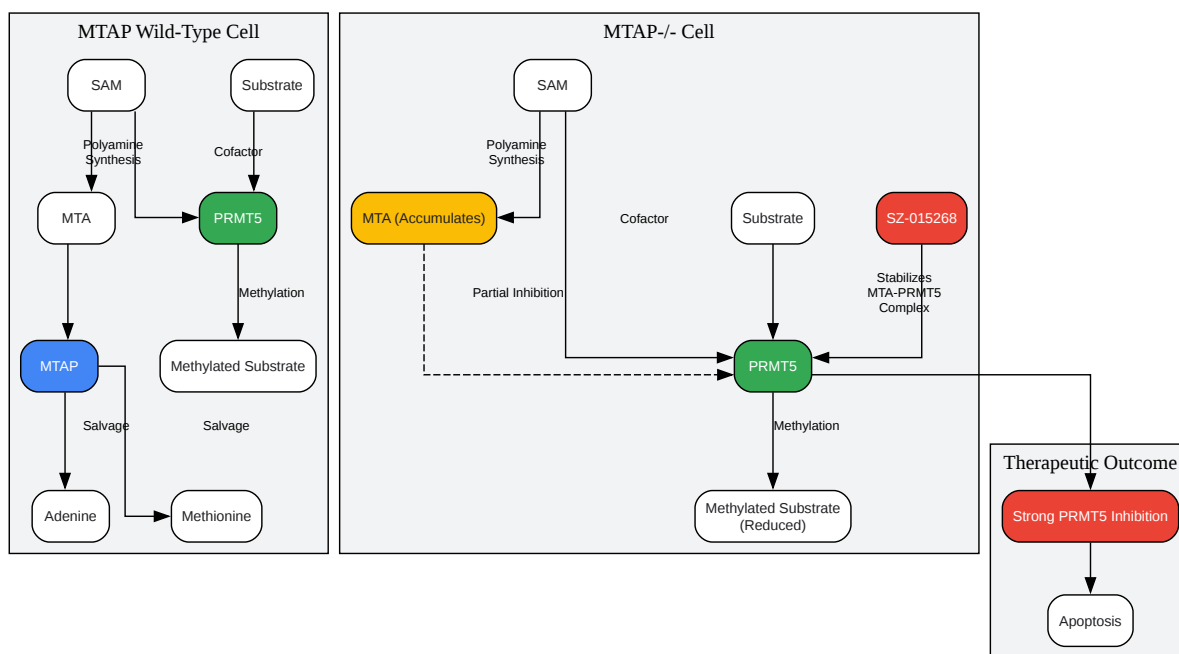
- 6-8 week old male CD-1 mice
- **SZ-015268**

- Vehicle solution
- Blood collection tubes (containing anticoagulant)
- LC-MS/MS system

Protocol:

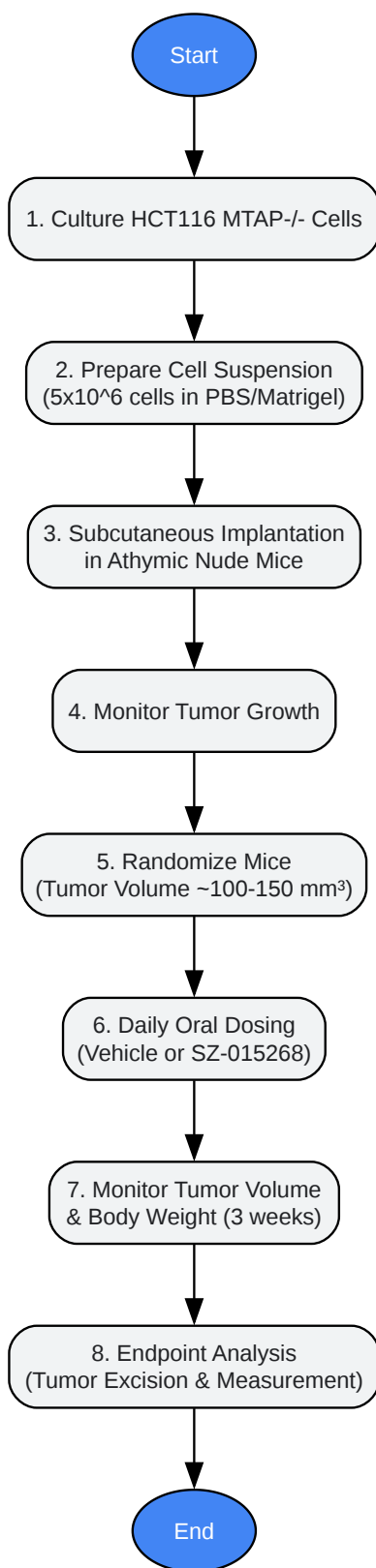
- Administer a single oral dose of **SZ-015268** to a cohort of mice.
- Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process the blood samples to separate plasma.
- Extract **SZ-015268** from the plasma samples.
- Quantify the concentration of **SZ-015268** in each sample using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, etc.) using appropriate software.

Visualizations



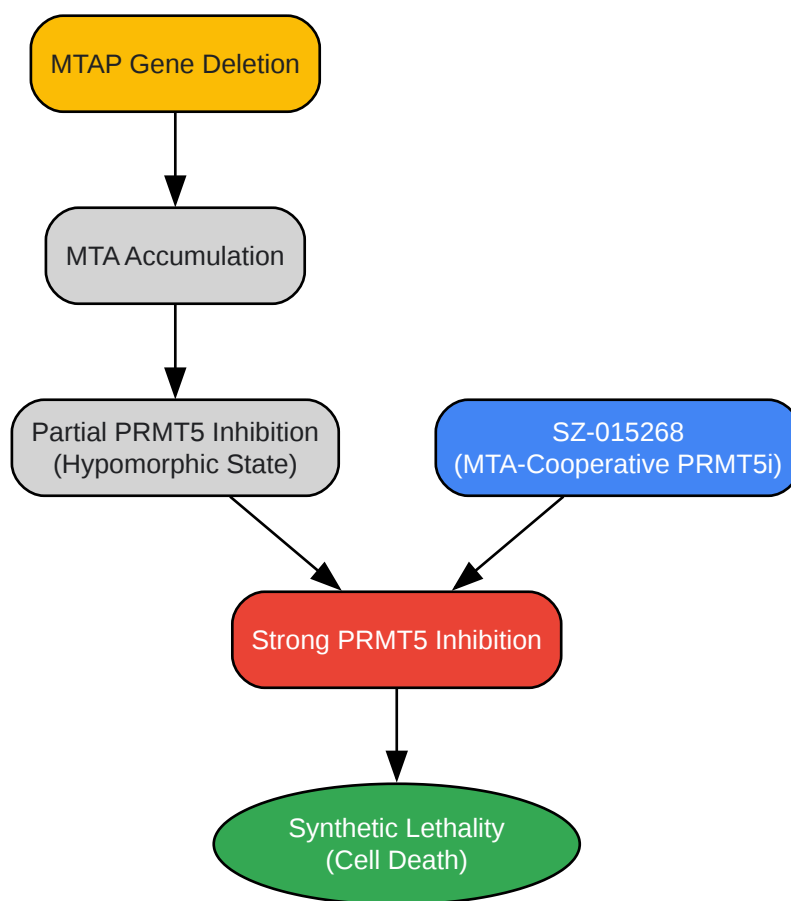
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Caption: Mechanism of **SZ-015268** in MTAP^{-/-} vs. MTAP-WT cells.



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Caption: Workflow for the HCT116 MTAP-/- xenograft study.



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Caption: Logical relationship of synthetic lethality with **SZ-015268**.

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